molecular formula C17H11FO B14157832 (3-Fluorophenyl)-naphthalen-1-ylmethanone CAS No. 1543-58-4

(3-Fluorophenyl)-naphthalen-1-ylmethanone

Cat. No.: B14157832
CAS No.: 1543-58-4
M. Wt: 250.27 g/mol
InChI Key: DEBNNHYTNZOLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorophenyl)-naphthalen-1-ylmethanone is an organic compound that features a fluorinated phenyl group attached to a naphthylmethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)-naphthalen-1-ylmethanone typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-Fluorophenyl)-naphthalen-1-ylmethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)-naphthalen-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (3-Fluorophenyl)-naphthalen-1-ylmethanone is unique due to its combination of a fluorinated phenyl group and a naphthylmethanone structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1543-58-4

Molecular Formula

C17H11FO

Molecular Weight

250.27 g/mol

IUPAC Name

(3-fluorophenyl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C17H11FO/c18-14-8-3-7-13(11-14)17(19)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H

InChI Key

DEBNNHYTNZOLJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.